Benzyl 4-amino-4-cyanopiperidine-1-carboxylate

Übersicht

Beschreibung

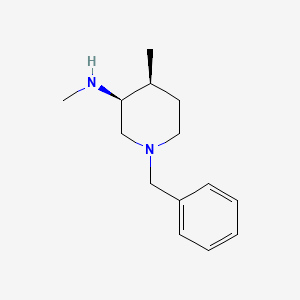

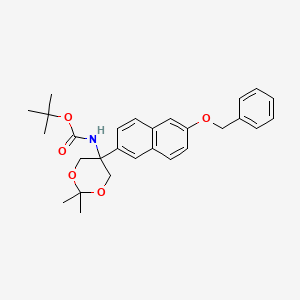

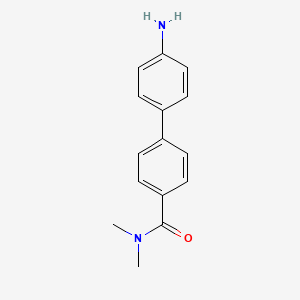

Benzyl 4-amino-4-cyanopiperidine-1-carboxylate is a chemical compound with the CAS Number: 331281-15-3 . It has a molecular weight of 259.31 and its molecular formula is C14H17N3O2 . The IUPAC name for this compound is benzyl 4-amino-4-cyano-1-piperidinecarboxylate .

Molecular Structure Analysis

The InChI code for Benzyl 4-amino-4-cyanopiperidine-1-carboxylate is 1S/C14H17N3O2/c15-11-14(16)6-8-17(9-7-14)13(18)19-10-12-4-2-1-3-5-12/h1-5H,6-10,16H2 . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen

Design and Synthesis of Functional Materials

Research has demonstrated the utility of benzyl-protected cyclic esters and amides in the synthesis of hydrophilic aliphatic polyesters. These compounds serve as building blocks in creating polymers with specific functional groups, which can be further modified or deprotected to yield materials with desired properties (Trollsås et al., 2000). Such materials find applications in biodegradable polymers, drug delivery systems, and tissue engineering scaffolds.

Optimization of Chemical Processes

The selective enzymatic kinetic resolution of primary amines, including benzyl amines, at high temperatures using carboxylic acids and their esters as acyl donors highlights the potential for optimizing industrial-scale chemical syntheses. This method provides a sustainable approach to producing enantiomerically pure compounds, crucial in the pharmaceutical industry (Nechab et al., 2007).

Development of Pharmacologically Active Compounds

Significant advancements have been made in synthesizing benzochromene derivatives, showcasing potent anti-proliferative properties against colorectal cancer cell lines. These findings underscore the importance of benzyl-protected compounds in medicinal chemistry, especially for designing new chemotherapeutic agents (Ahagh et al., 2019).

Chemoselective Oxyfunctionalization

The development of manganese-catalyzed methods for the oxyfunctionalization of functionalized benzylic compounds presents a robust pathway for synthesizing ketones and modifying bioactive molecules. This technique enables the facile introduction of oxygen-containing functional groups into complex organic substrates, with broad implications for material science and drug development (Zhou et al., 2022).

Eigenschaften

IUPAC Name |

benzyl 4-amino-4-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c15-11-14(16)6-8-17(9-7-14)13(18)19-10-12-4-2-1-3-5-12/h1-5H,6-10,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHDPIWPOMOSEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C#N)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682164 | |

| Record name | Benzyl 4-amino-4-cyanopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-amino-4-cyanopiperidine-1-carboxylate | |

CAS RN |

331281-15-3 | |

| Record name | Benzyl 4-amino-4-cyanopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(3-Methylbutyl)-1H-indol-3-yl]ethanone](/img/no-structure.png)

![N-2-Chlorobenz-[b,f][1,4]oxazepine-11-yl Amoxapine](/img/structure/B581846.png)

![3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B581852.png)